molecular formula C11H15NO B13639867 (7-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine

(7-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine

Cat. No.: B13639867
M. Wt: 177.24 g/mol
InChI Key: AFKJFIOLCVNXGS-UHFFFAOYSA-N
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Description

(7-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine is an organic compound that belongs to the class of indene derivatives It is characterized by a methoxy group attached to the indene ring and an amine group attached to the methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

(7-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indene ring or the methylene bridge.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the indene ring.

Mechanism of Action

The mechanism of action of (7-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine involves its interaction with specific molecular targets, such as the 5-HT2A receptor. By binding to this receptor, the compound can modulate neurotransmitter release and signal transduction pathways, leading to various physiological effects. The exact pathways and molecular targets may vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for certain receptors. This uniqueness makes it a valuable compound for developing targeted therapies and studying receptor-ligand interactions.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(7-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine

InChI

InChI=1S/C11H15NO/c1-13-10-4-2-3-8-5-6-9(7-12)11(8)10/h2-4,9H,5-7,12H2,1H3

InChI Key

AFKJFIOLCVNXGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(CC2)CN

Origin of Product

United States

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